GDC-0879 is a potent and selective inhibitor of B-Raf kinase, a key regulator of the mitogen-activated protein kinase (MAPK) signaling pathway. [, , , , , , , , , , , , , , , , , ] This pathway plays a crucial role in various cellular processes, including cell proliferation, differentiation, and survival. [, , ] GDC-0879's primary role in scientific research is as a tool to investigate the biological functions of the MAPK pathway, particularly in the context of cancer. [, , , , , , , , , , , , , , , , ] GDC-0879 was initially developed by Array BioPharma. [, ]
GDC-0879 acts as an ATP-competitive inhibitor of B-Raf kinase, specifically targeting the activated form of the kinase. [, , , , , , ] By binding to the ATP-binding pocket, GDC-0879 prevents the phosphorylation of downstream targets, effectively blocking the MAPK signaling cascade. [, , , , , ] This inhibition of the MAPK pathway leads to decreased cell proliferation and survival in cancer cells dependent on B-Raf kinase activity. [, , , , , , , , , , , , , , , , ]
GDC-0879 exhibits good oral bioavailability in preclinical species, ranging from 18% in dogs to 65% in mice. [] It demonstrates moderate to high clearance across species, with a volume of distribution ranging from 0.49 to 1.9 l/kg. [] GDC-0879 exhibits high plasma protein binding, ranging from 68.8% to 81.9% across various species, including humans. []
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6